molecular formula C20H25NO2 B1221797 16alpha-Cyanoestradiol 3-methyl ether CAS No. 69381-96-0

16alpha-Cyanoestradiol 3-methyl ether

Cat. No.: B1221797
CAS No.: 69381-96-0
M. Wt: 311.4 g/mol
InChI Key: PLONGUDFRUKIQQ-PJKJDQBBSA-N
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Description

16alpha-Cyanoestradiol 3-methyl ether (CAS: 69381-96-0) is a synthetic estradiol derivative with a cyano group (-CN) at the C16 position and a methoxy group (-OCH₃) at C2. Its molecular formula is C₂₀H₂₅NO₂, and it features the IUPAC name estra-1,3,5(10)-triene-16-carbonitrile,17-hydroxy-3-methoxy-, (16α,17β)-. The compound’s stereochemistry and substituents are critical to its biological activity, particularly in estrogen receptor (ER) binding .

Properties

CAS No.

69381-96-0

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16S,17S)-17-hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbonitrile

InChI

InChI=1S/C20H25NO2/c1-20-8-7-16-15-6-4-14(23-2)9-12(15)3-5-17(16)18(20)10-13(11-21)19(20)22/h4,6,9,13,16-19,22H,3,5,7-8,10H2,1-2H3/t13-,16+,17+,18-,19-,20-/m0/s1

InChI Key

PLONGUDFRUKIQQ-PJKJDQBBSA-N

SMILES

CC12CCC3C(C1CC(C2O)C#N)CCC4=C3C=CC(=C4)OC

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)C#N)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CC(C2O)C#N)CCC4=C3C=CC(=C4)OC

Synonyms

16 alpha-cyanoestradiol 3-methyl ether

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Modifications

The table below highlights key structural differences between 16alpha-cyanoestradiol 3-methyl ether and related estradiol derivatives:

Compound Name Substituents (Position) Molecular Formula Key Features
This compound -CN (C16), -OCH₃ (C3) C₂₀H₂₅NO₂ Enhanced ER binding due to cyano group; improved metabolic stability .
17beta-Estradiol 3-methyl ether -OCH₃ (C3) C₁₉H₂₆O₂ Lacks C16 substituent; weaker ER affinity compared to cyano derivative .
16α-Ethynylestriol 3-cyclopentyl ether -C≡CH (C16), cyclopentyl-O- (C3) C₂₃H₂₈O₂ Ethynyl group increases steric bulk; cyclopentyl ether alters solubility .
16,17-Dihydroxyestratrienol-3-methyl ether -OH (C16, C17), -OCH₃ (C3) C₁₉H₂₄O₄ Dihydroxy groups enable hydrogen bonding but reduce lipophilicity .
3-Methoxymethyl-16β,17β-epiestriol-O-sulfone -CH₂OCH₃ (C3), -SO₂ (C16/C17) C₂₁H₂₈O₅S Sulfone group enhances stability for radiopharmaceutical applications .
Receptor Binding and Selectivity
  • The cyano group at C16 in this compound likely enhances ERα/ERβ binding affinity compared to non-cyano analogs like 17beta-estradiol 3-methyl ether. Similar fluorine-18-labeled estradiol derivatives (e.g., 16α-fluoroestradiol) show high ER specificity in breast cancer imaging, suggesting cyano substitution may confer analogous advantages .
  • Ethynyl-substituted derivatives (e.g., 16α-ethynylestriol 3-cyclopentyl ether) exhibit reduced ER binding due to steric hindrance but prolonged half-life in vivo .

Critical Analysis of Evidence

  • Safety Considerations: Estradiol benzoate () has a well-documented safety profile, but the cyano group in this compound necessitates toxicity studies to evaluate cyanide release risks .

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